molecular formula C20H22N2O2 B11564427 N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-2-[4-(propan-2-yl)phenoxy]acetohydrazide

N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-2-[4-(propan-2-yl)phenoxy]acetohydrazide

Cat. No.: B11564427
M. Wt: 322.4 g/mol
InChI Key: WXQAKCAJFJMHMI-XJYRWHQTSA-N
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Description

N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-2-[4-(propan-2-yl)phenoxy]acetohydrazide is an organic compound that features a hydrazide functional group This compound is characterized by the presence of a phenylprop-2-en-1-ylidene moiety and a phenoxyacetohydrazide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-2-[4-(propan-2-yl)phenoxy]acetohydrazide typically involves the condensation reaction between a hydrazide and an aldehyde or ketone. The reaction is usually carried out in the presence of an acid or base catalyst to facilitate the formation of the hydrazone linkage. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or methanol for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are mixed and passed through a heated reactor. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and real-time monitoring can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-2-[4-(propan-2-yl)phenoxy]acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The phenyl and phenoxy groups can participate in substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylprop-2-en-1-ylidene oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-2-[4-(propan-2-yl)phenoxy]acetohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-2-[4-(propan-2-yl)phenoxy]acetohydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. The phenyl and phenoxy groups may also interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1E,3E)-3-(Phenylimino)-1-propen-1-yl]aniline
  • N-Methyl-N-[(2E)-3-phenyl-2-propen-1-yl]aniline
  • 3-[(2E)-3-phenylprop-2-en-1-yl]pentane-2,4-dione

Uniqueness

N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-2-[4-(propan-2-yl)phenoxy]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both phenylprop-2-en-1-ylidene and phenoxyacetohydrazide moieties allows for diverse applications and interactions that are not observed in similar compounds.

Properties

Molecular Formula

C20H22N2O2

Molecular Weight

322.4 g/mol

IUPAC Name

N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-2-(4-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C20H22N2O2/c1-16(2)18-10-12-19(13-11-18)24-15-20(23)22-21-14-6-9-17-7-4-3-5-8-17/h3-14,16H,15H2,1-2H3,(H,22,23)/b9-6+,21-14+

InChI Key

WXQAKCAJFJMHMI-XJYRWHQTSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)N/N=C/C=C/C2=CC=CC=C2

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NN=CC=CC2=CC=CC=C2

Origin of Product

United States

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